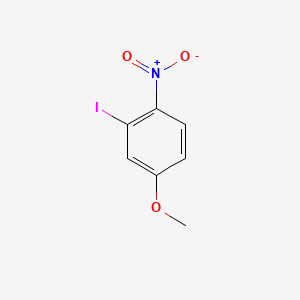

3-Iodo-4-nitroanisole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-4-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTAHTYBZZSCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369919 | |

| Record name | 3-Iodo-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214279-40-0 | |

| Record name | 3-Iodo-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-3-iodoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Halogenated Nitroanisoles in Synthetic Strategies

Halogenated nitroanisoles, the class of compounds to which 3-iodo-4-nitroanisole belongs, hold a significant position in the toolbox of synthetic organic chemists. The presence of a halogen, a nitro group, and a methoxy (B1213986) group on a benzene (B151609) ring provides a platform for a wide array of chemical transformations. Halogens, particularly iodine, are excellent leaving groups in various cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. a2bchem.com

The introduction of halogen atoms into molecules can significantly alter their physicochemical properties. dtu.dk This can influence factors like lipophilicity and metabolic stability, which are critical in the development of pharmaceuticals and agrochemicals. mdpi.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This electronic effect is a key feature that chemists exploit to control the regioselectivity of reactions.

Furthermore, the methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring and provide a handle for further functionalization, for instance, through ether cleavage. The interplay of these electronic effects from the different substituents allows for controlled and selective modifications of the molecule. This makes halogenated nitroanisoles valuable intermediates in the synthesis of complex target molecules, including pharmaceuticals, agrochemicals, and dyes. a2bchem.com

Strategic Importance As a Multifunctional Aromatic Building Block

Regioselective Nitration of Iodoanisoles and Related Precursors

The introduction of a nitro group onto an iodoanisole scaffold is a primary method for synthesizing this compound. The success of this approach hinges on controlling the regioselectivity of the nitration reaction, which can be complicated by competing reactions such as nitrodeiodination.

A key example is the conversion of 4-iodoanisole (B42571) to 2-iodo-4-nitroanisole (B188917), a structural isomer of the target compound. Research has shown this transformation is not straightforward, involving a rapid initial nitrodeiodination to produce 4-nitroanisole (B1192098), alongside the formation of 2,4-di-iodoanisole. researchgate.net The desired product is then formed through the gradual nitrodeiodination of the di-iodinated intermediate and the very slow iodination of the 4-nitroanisole byproduct. researchgate.net This complex reaction pathway underscores the challenges in achieving high regioselectivity.

The distribution of products in the nitration of aromatic compounds is highly dependent on the reaction conditions. byjus.com Key factors include temperature, the concentration of the acids, and the specific nitrating agent used.

For the nitration of benzene (B151609) and its derivatives, a mixture of concentrated nitric acid and concentrated sulfuric acid (often called "mixed acid") is typically employed. libretexts.org The sulfuric acid acts as a catalyst by protonating the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comkhanacademy.orgchemguide.co.uk

The temperature of the reaction is a critical parameter for controlling the extent of nitration. For instance, the nitration of benzene is typically conducted at temperatures not exceeding 50°C to minimize the formation of dinitrated products. libretexts.org For more reactive substrates like methylbenzene, a lower temperature of 30°C is used. libretexts.org In the context of iodoanisoles, careful temperature control is essential to manage the complex reaction pathways and influence the ratio of nitrated products to nitrodeiodinated byproducts.

Table 1: Factors Influencing Nitration Product Distribution

| Parameter | Effect on Reaction | Rationale |

| Temperature | Higher temperatures increase the rate of reaction but can lead to multiple nitrations and side reactions. libretexts.org | Provides sufficient activation energy for further substitution on the deactivated nitro-substituted ring. |

| Acid Concentration | Concentrated sulfuric acid is crucial for generating the nitronium ion (NO₂⁺) electrophile from nitric acid. chemguide.co.uk | Acts as a catalyst to form the active electrophile required for the substitution reaction. libretexts.org |

| Substrate Reactivity | Activating groups (e.g., methoxy) increase reaction rates, while deactivating groups (e.g., nitro) decrease them. libretexts.org | Electron-donating groups stabilize the intermediate arenium ion, while electron-withdrawing groups destabilize it. researchgate.net |

| Nitrating Agent | Different nitrating agents can offer varying reactivity and selectivity. | The choice of agent determines the concentration and reactivity of the electrophile. |

Nitrodeiodination is an electrophilic aromatic substitution where an iodine atom is replaced by a nitro group. The mechanism of this reaction, particularly during the nitration of 4-iodoanisole, has been studied to understand the formation of various products. st-andrews.ac.uk

In the specific case of nitrating 4-iodoanisole, the reaction is complicated by the fact that the initial electrophilic attack can occur at the iodine-bearing carbon (ipso-attack), leading to nitrodeiodination. researchgate.net Evidence suggests that nitrous acid can act as a catalyst in this process, with the preliminary step being nitrosodeiodination. researchgate.net This ipso-substitution competes with substitution at other positions on the ring, leading to a mixture of products. The mechanism is thought to involve discrete intermediates, including an initial complex between the nitronium ion and the aromatic π-system, which then collapses to form the sigma-complex. nih.gov

Targeted Iodination Strategies for Anisole (B1667542) Derivatives

An alternative synthetic route to this compound involves first establishing the nitroanisole core and then introducing the iodine atom. This approach relies on the directing effects of the existing methoxy and nitro groups to guide the incoming iodine to the desired position.

Direct iodination of aromatic compounds can be achieved using various oxidative iodination systems. mdpi.com For instance, deactivated arenes, such as those bearing a nitro group, have been successfully iodinated using a system of I₂/KMnO₄ in a mixture of acetic and sulfuric acids. mdpi.com Another effective method involves the use of diiodine in the presence of an oxidizing agent and a strong acid, where the rate of iodination is dependent on the acidity of the solvent. mdpi.com

Starting with 4-nitroanisole, the methoxy group (an ortho-, para-director) and the nitro group (a meta-director) would both direct the incoming electrophilic iodine to the C3 position (ortho to the methoxy group and meta to the nitro group). While this approach is regioselectively sound, the reaction can be slow due to the deactivating effect of the nitro group on the aromatic ring. researchgate.net

Cross-Coupling Based Approaches to Synthesize Substituted Anisoles Incorporating Iodine

Modern synthetic chemistry offers powerful tools in the form of transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. researchgate.net These methods can be employed to construct the substituted anisole framework of this compound or its analogues.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Hiyama, and Negishi reactions, provide versatile access to substituted aromatic compounds. nih.govmdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. For example, a substituted arylboronic acid (Suzuki), organosilane (Hiyama), or organozinc reagent (Negishi) could be coupled with a suitably functionalized iodo- or bromoanisole derivative. mdpi.comresearchgate.net

While these methods are highly efficient, they can require specific conditions, such as elevated temperatures and the use of specialized ligands, to achieve good yields, particularly with sterically hindered or electronically challenging substrates. nih.gov The choice of palladium source, solvent, temperature, and base are all critical parameters that must be optimized for a successful coupling reaction. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Synthesis

| Reaction Name | Organometallic Reagent | Coupling Partner | Key Features |

| Suzuki-Miyaura | Organoboron compound | Aryl/vinyl halide or triflate | High functional group tolerance; often uses a base like K₃PO₄. uky.edu |

| Hiyama | Organosilane | Aryl/vinyl halide or triflate | Activated by a fluoride (B91410) source or Brønsted base. nih.govresearchgate.net |

| Negishi | Organozinc compound | Aryl/vinyl/alkyl halide or triflate | Highly reactive; sensitive to air and moisture. mdpi.com |

These strategies could be used to synthesize a complex anisole derivative which is then nitrated and iodinated, or to directly couple a fragment already containing the iodo-nitro substitution pattern.

Multi-step Synthesis Routes from Diverse Starting Materials

The synthesis of this compound can also be accomplished through multi-step reaction sequences starting from more fundamental and readily available chemicals. These routes offer flexibility in constructing the molecule and its analogues.

One potential pathway begins with a simple phenol. For example, 4-iodo-3-nitrophenol (B53683) can be synthesized from phenol in a multi-step process involving treatment with a sodium hydroxide (B78521) solution followed by nitric acid. chemicalbook.com The resulting nitrophenol could then be methylated to yield the target anisole derivative.

Another strategy involves the introduction of the iodine atom via a diazotization-iodonization sequence. iucr.org This method typically starts with an aniline derivative, such as 3-methoxy-4-nitroaniline. The amino group is converted into a diazonium salt using sodium nitrite (B80452) and a strong acid, which is then displaced by iodide (e.g., from potassium iodide) to install the iodine atom at the desired position.

More advanced one-pot, multi-step procedures are also being developed to streamline the synthesis of complex molecules. gla.ac.uk For instance, a vicarious nucleophilic substitution reaction has been used in the synthesis of related structures, where an attack on p-nitroanisole by a suitable nucleophile serves as a key step. acs.org These diverse approaches highlight the adaptability of organic synthesis in accessing specific target molecules like this compound.

Chemical Reactivity and Mechanistic Pathways of 3 Iodo 4 Nitroanisole

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Iodine Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for 3-iodo-4-nitroanisole, where the iodine atom serves as a leaving group. This process is fundamental to creating a variety of derivatives by introducing different nucleophiles to the aromatic ring.

Activation by the Nitro Group

The reactivity of this compound in SNAr reactions is significantly enhanced by the presence of the nitro (-NO2) group. researchgate.net The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, decreases the electron density of the aromatic ring. This deactivation makes the ring more susceptible to attack by nucleophiles. researchgate.net The nitro group particularly activates the positions ortho and para to it. In the case of this compound, the iodine atom is positioned ortho to the activating nitro group, facilitating its substitution. d-nb.info The reaction proceeds through the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which is stabilized by the electron-withdrawing nitro group. acs.org

Scope and Limitations with Various Nucleophiles

A range of nucleophiles can displace the iodine atom in this compound. These reactions are crucial for synthesizing more complex molecules. For instance, reactions with amines can introduce N-substituted 4-nitroaniline (B120555) moieties. researchgate.net However, the scope of the reaction can be influenced by the nature of the nucleophile and the reaction conditions. While strong nucleophiles are generally effective, the use of weaker nucleophiles might require harsher conditions or catalytic activation. researchgate.net

One notable application involves the use of this compound as an iodinating agent in palladium-catalyzed C-H iodination reactions of electron-rich phenols. researchgate.net In this context, the iodine atom is transferred to another aromatic ring, highlighting the lability of the C-I bond. researchgate.net

Limitations can arise from competing reactions. For example, under certain conditions, instead of substitution at the iodine position, reactions might occur at the nitro group. Additionally, the inherent reactivity of the nucleophile can lead to side products.

Transformations Involving the Nitro Group

The nitro group in this compound is not merely an activating group for SNAr reactions; it is also a versatile functional group that can undergo various transformations, most notably reduction.

Reductive Methodologies and Nitroso Intermediates

The reduction of the nitro group is a common and synthetically valuable transformation, typically leading to the corresponding aniline (B41778) derivative. diva-portal.org This process often proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, following the pathway first described by Haber. unimi.it The direct reduction pathway involves the sequential transformation of the nitro group to a nitroso group, then to a hydroxylamine, and finally to an amine. unimi.it An alternative condensation route involves the reaction of the nitroso intermediate with a hydroxylamine to form an azoxy compound, which is then further reduced. unimi.it

A variety of reducing agents can be employed, including hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride (B1222165) in the presence of a catalyst, and other systems like sodium dithionite. diva-portal.orgunimi.it The choice of reducing agent and reaction conditions can be critical for achieving high selectivity and yield, especially in the presence of other reducible functional groups like the iodine atom. In some cases, reductive dehalogenation can occur as a side reaction. diva-portal.org

Electrochemical methods also offer a pathway for the reduction of nitroarenes, potentially providing a more environmentally friendly alternative to chemical reductants. acs.org These methods can also proceed through nitroso intermediates. acs.org

Denitrative Functionalization Reactions

Beyond reduction, the nitro group can be completely removed and replaced by other functional groups in what are known as denitrative functionalization reactions. These reactions have gained attention as they allow for the direct use of readily available nitroarenes as synthetic building blocks, bypassing the need to first convert them to haloarenes. acs.orgresearchgate.net

Transition-metal catalysis is often employed to facilitate these transformations. acs.orgresearchgate.net For example, palladium-catalyzed reductive denitration can replace the nitro group with a hydrogen atom using a mild reducing agent like 2-propanol. acs.org Other metal-catalyzed reactions can introduce a variety of functionalities, including aryl, alkyl, and heteroatom groups, through cross-coupling type reactions. acs.orgresearchgate.net The mechanism of these reactions often involves the oxidative addition of the C-NO2 bond to a low-valent metal center. acs.org

Reactivity Enhancement by the Iodine Substituent in Catalytic Processes

The iodine substituent in this compound plays a significant role in enhancing the molecule's reactivity in various catalytic processes, particularly in cross-coupling reactions. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making iodoarenes excellent substrates for reactions like Suzuki, Stille, and Heck couplings.

In these reactions, the iodoarene undergoes oxidative addition to a low-valent transition metal catalyst, such as a palladium(0) complex, to form an organometallic intermediate. This step is often the rate-determining step of the catalytic cycle, and the high reactivity of the C-I bond facilitates this process. The presence of the electron-withdrawing nitro group can further enhance the rate of oxidative addition.

For example, this compound can be readily converted into the corresponding Grignard reagent via an iodine-magnesium exchange, which can then participate in further reactions. uni-muenchen.de This highlights the utility of the iodine atom as a handle for introducing new carbon-carbon or carbon-heteroatom bonds. The ability of the iodine atom to serve as a good leaving group in both nucleophilic substitution and organometallic catalytic cycles makes this compound a versatile intermediate in organic synthesis.

Detailed Mechanistic Investigations of Key Reactions

The reactivity of this compound is characterized by the interplay of its electron-withdrawing nitro group and the labile carbon-iodine bond. These features facilitate a range of mechanistic pathways, including radical-nucleophilic substitutions and single electron transfer processes.

Radical-Nucleophilic Substitution (SRN1) Mechanisms

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a plausible pathway for reactions involving this compound, particularly given the presence of the strongly electron-withdrawing nitro group which can stabilize radical anion intermediates. This multi-step chain reaction typically involves the initiation, propagation, and termination stages.

The key initiating step is a single electron transfer (SET) to the nitroaromatic compound, generating a radical anion. nih.govresearchgate.net In the case of this compound, this would be the formation of the this compound radical anion. This intermediate is central to the SRN1 pathway.

Following its formation, this radical anion can undergo fragmentation, cleaving the carbon-iodine bond to release an iodide ion and form an aryl radical (4-methoxy-2-nitrophenyl radical). This aryl radical can then react with a nucleophile to form a new radical anion. The final step in the propagation cycle involves the transfer of an electron from this newly formed radical anion to a neutral molecule of this compound, yielding the substitution product and regenerating the this compound radical anion to continue the chain reaction. While direct studies detailing the SRN1 mechanism for this specific molecule are not prevalent, the known behavior of similar nitroaryl halides strongly supports this mechanistic possibility. nih.gov

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a fundamental step that initiates many reactions of nitroarenes, including this compound. researchgate.net The high electron affinity conferred by the nitro group makes the aromatic ring susceptible to accepting an electron from a suitable donor, such as a nucleophile or a metal. nih.govresearchgate.netpsu.edu This process results in the formation of a nitroarene radical anion.

Mechanistic studies have proposed that the reaction between a 2-azaallyl anion and 3-iodonitrobenzene, a related compound, commences with an SET from the anion to the nitroarene, generating the arene radical anion. nih.gov This radical anion can then follow one of two pathways: loss of the iodide to generate an aryl radical or transformation of the nitro group. nih.gov

SET processes are also implicated in reductive couplings. The reductive coupling of nitroarenes using aluminum metal and potassium hydroxide (B78521) is believed to proceed via SET from the aluminum to the nitroarene, with methanol (B129727) acting as a proton source. psu.edu For a complete reduction, a total of five SETs are required per molecule of nitroarene. psu.edu Furthermore, the formation of N-hydroxy-sulfonamides from nitroarenes and sulfinate salts has been investigated, where an initial SET from the sulfinate to the nitroarene is a key proposed step. rsc.org Competition experiments have shown that nitroarenes with more electron-withdrawing substituents react faster, which is consistent with a mechanism involving an initial reduction of the nitroarene via SET. nih.gov

Kinetic Studies and Reaction Rate Determinants

The rate of reactions involving this compound is governed by several factors, including the concentration of reactants, temperature, and the nature of the solvent and catalyst. Kinetic studies on related systems provide insight into the determinants of reaction rates for this compound.

In the continuous-flow hydrogenation of halogenated nitroarenes, reaction parameters such as flow rate, temperature, and hydrogen pressure are critical. rsc.org For instance, with a Pt@KIT-6 nanocomposite catalyst, the conversion of 4-chloronitrobenzene was nearly complete at flow rates from 0.02 to 0.10 mL min⁻¹, but dropped slightly at 0.15 mL min⁻¹, indicating that a shorter residence time can lead to incomplete hydrogenation. rsc.org

In the context of Grignard exchange reactions, temperature control is crucial. The reaction of this compound with phenylmagnesium chloride is conducted at -40°C to form the corresponding arylmagnesium species, preventing side reactions that might occur at higher temperatures. google.com

The electronic properties of the substituents also play a significant role. In reactions initiated by SET, the presence of electron-withdrawing groups on the nitroarene generally increases the reaction rate. nih.gov This is because such groups lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the nitroarene, making it a better electron acceptor.

Table 1: Factors Influencing Reaction Rates of (Halo)nitroarenes

| Factor | Influence on Reaction Rate | Example System | Citation |

| Temperature | Higher temperatures generally increase rates, but can lead to side reactions or decomposition. | Grignard exchange with this compound is run at -40°C. | google.com |

| Residence Time | In flow chemistry, longer residence times can increase conversion but may also promote side reactions like dehalogenation. | Continuous-flow hydrogenation of 4-chloronitrobenzene. | rsc.org |

| Electronic Effects | Electron-withdrawing groups on the nitroarene accelerate reactions initiated by Single Electron Transfer (SET). | Competition between 3-fluoronitrobenzene and 4-trifluoromethylnitrobenzene. | nih.gov |

| Catalyst | The choice and form of a catalyst significantly impact activity and selectivity. | Pt@KIT-6 nanocomposite vs. commercial Pt/C for hydrogenation. | rsc.org |

Role as an Electrophilic Iodinating Reagent in C-H Activation

Beyond its participation in nucleophilic and radical reactions, this compound has been effectively utilized as a mild iodinating reagent in palladium-catalyzed C-H activation reactions. This application is particularly valuable for the site-selective iodination of challenging substrates like electron-rich phenols, where traditional electrophilic iodination methods often lack selectivity. chinesechemsoc.orgresearchgate.netsioc-journal.cn

In a Pd(II)-catalyzed process, this compound serves as an iodine source for the ortho-C-H iodination of free 2-aryl phenols and 2-phenoxyacetic acids. researchgate.netsioc-journal.cn The reaction exhibits excellent site-selectivity and demonstrates good tolerance for various functional groups. chinesechemsoc.orgresearchgate.net The proposed mechanism likely involves a Pd(II)/Pd(IV) catalytic cycle. This C-H activation/iodination via formal metathesis represents a significant advancement for functionalizing complex molecules under mild conditions. chinesechemsoc.org The use of an aryl iodide like this compound avoids the formation of highly electrophilic iodinated by-products that can occur with more reactive iodinating agents. chinesechemsoc.org

Table 2: Application of 4-Iodo-3-nitroanisole (B1296058) in Pd-Catalyzed C-H Iodination*

| Substrate Type | Key Features | Outcome | Citation |

| Free 2-aryl phenols | Utilization of a weakly coordinating directing group. | Excellent site-selectivity for ortho-iodination. | researchgate.netsioc-journal.cn |

| 2-Phenoxyacetic acids | Tolerates free carboxylic acid functionality. | Good functional group tolerance and high yields. | researchgate.netsioc-journal.cn |

| Electron-rich phenols | Challenging substrates for selective iodination. | Provides a mild and effective method for C-H iodination. | chinesechemsoc.org |

*Note: The cited studies primarily used 4-iodo-3-nitroanisole, an isomer of the subject compound. The principle of using a nitro-substituted aryl iodide as a mild iodinating reagent in C-H activation is directly comparable and relevant.

Advanced Spectroscopic and Structural Characterization of 3 Iodo 4 Nitroanisole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Iodo-4-nitroanisole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment and differentiation from its various positional isomers.

In the ¹H NMR spectrum of this compound, the aromatic region is expected to display signals for three distinct protons. The proton ortho to the nitro group (H-5) would appear as a doublet, shifted significantly downfield due to the strong electron-withdrawing nature of the nitro group. The proton meta to the nitro group and ortho to the methoxy (B1213986) group (H-2) would likely appear as a singlet or a narrowly split doublet. The proton ortho to the iodine atom (H-6) would appear as a doublet of doublets, coupled to both H-5 and H-2. The methoxy group (-OCH₃) would present as a sharp singlet in the upfield region, typically around 3.9-4.0 ppm.

The ¹³C NMR spectrum provides further confirmation of the substitution pattern. The carbon atom bearing the nitro group (C-4) would be significantly deshielded, while the carbon attached to the iodine (C-3) would show a characteristic upfield shift due to the heavy atom effect. The carbon attached to the electron-donating methoxy group (C-1) would be shielded compared to the other aromatic carbons. Analysis of chemical shifts for related isomers like 4-nitroanisole (B1192098) and 3-nitroanisole (B147296) supports these predictions. nih.govchemicalbook.comchemicalbook.com Differentiating this compound from its isomers, such as 4-Iodo-3-nitroanisole (B1296058), is straightforward using NMR, as the number of signals, their chemical shifts, and, most importantly, the proton-proton coupling patterns in the aromatic region would be distinctly different.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established substituent effects and data from analogous compounds.

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| H-2 | ~7.6 | ~115 |

| H-5 | ~7.9 | ~126 |

| H-6 | ~7.2 | ~112 |

| OCH₃ | ~3.9 | ~57 |

| C-1 (C-OCH₃) | - | ~158 |

| C-2 | - | ~115 |

| C-3 (C-I) | - | ~90 |

| C-4 (C-NO₂) | - | ~145 |

| C-5 | - | ~126 |

Advanced Mass Spectrometry Techniques for Identification of Reaction Products and Intermediates

Advanced mass spectrometry (MS) techniques, particularly when coupled with gas chromatography (GC-MS), are vital for identifying this compound and monitoring its formation in chemical reactions. rsc.org High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule and its fragments with high accuracy, confirming the molecular formula C₇H₆INO₃. rsc.org

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 279. The fragmentation pattern would be characteristic of its structure. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): leading to a fragment at m/z 264.

Loss of a methoxy radical (•OCH₃): resulting in a fragment at m/z 248.

Loss of nitric oxide (•NO): yielding a fragment at m/z 249.

Loss of a nitro group (•NO₂): producing a significant peak at m/z 233.

Loss of an iodine atom (•I): giving a fragment corresponding to 4-nitroanisole cation at m/z 152.

Cleavage of the C-I bond followed by loss of NO₂: resulting in a phenyl ether fragment.

Analysis of reaction mixtures by GC-MS allows for the separation and identification of starting materials, intermediates (such as nitrosated species), and byproducts, providing crucial insights into reaction mechanisms and purity. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

While a specific crystal structure for this compound is not publicly documented, extensive crystallographic data on its isomers and closely related di-iodo-nitroanisoles provide a robust framework for predicting its solid-state characteristics. researchgate.netresearchgate.netsmolecule.com

The molecule is expected to be largely planar. However, significant steric strain between the adjacent iodo and nitro groups at positions 3 and 4 would likely cause the nitro group to twist out of the plane of the benzene (B151609) ring. In the analogous compound 2,4-diiodo-3-nitroanisole, the dihedral angle between the nitro group and the benzene ring is a substantial 88.0°, indicating a nearly perpendicular orientation to relieve steric hindrance. researchgate.netsmolecule.com A similar, though perhaps less pronounced, twist would be anticipated for this compound. The methoxy group, in contrast, tends to be coplanar with the aromatic ring to maximize resonance stabilization, with minimal deviation observed in related structures. smolecule.com

The supramolecular assembly of this compound in the solid state would be dominated by specific, directional non-covalent interactions.

Iodo-Nitro Interactions: The most significant interaction would be the halogen bond between the electrophilic region (σ-hole) on the iodine atom and one of the nucleophilic oxygen atoms of a neighboring nitro group. This is a well-documented and structure-directing interaction in iodo-nitro aromatic compounds. researchgate.net In 2,6-diiodo-4-nitroanisole, a short I···O contact of 2.992 Å is observed, which is substantially shorter than the sum of the van der Waals radii (~3.5 Å), indicating a strong interaction. researchgate.net

Hydrogen Bonding: While the molecule itself lacks classical hydrogen bond donors, weak C-H···O hydrogen bonds involving the aromatic or methyl protons and the nitro oxygen atoms are highly probable and contribute to the stability of the crystal lattice.

π-π Stacking: Aromatic π-π stacking interactions between the electron-deficient nitro-substituted rings are also expected. These can occur in either face-to-face or offset arrangements, with typical centroid-centroid distances ranging from 3.7 to 3.9 Å in related compounds. smolecule.com

Table 2: Representative Intermolecular Interaction Geometries in Related Iodo-Nitro Aromatic Compounds

| Compound | Interaction Type | Distance (Å) | Angle (°) C-X···O/N | Supramolecular Motif | Reference |

|---|---|---|---|---|---|

| 2,6-Diiodo-4-nitroanisole | Iodo-Nitro | I···O = 2.992 | C-I···O = 171.3 | 1D Chains | researchgate.net |

| 2,6-Diiodo-4-nitrophenol | Iodo-Nitro | I···O = 3.067 | C-I···O = 175.4 | 2D Sheets | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. A specification sheet for the compound confirms that its IR spectrum conforms to its structure. thermofisher.com The spectrum is characterized by several strong, diagnostic absorption bands.

The most prominent features are the stretches of the nitro group. The asymmetric (νas) and symmetric (νs) N-O stretching vibrations give rise to two very strong and sharp bands. Other key absorptions include those from the C-O-C stretching of the anisole (B1667542) moiety, C-H stretching of the aromatic ring and methyl group, and the C-I stretching vibration.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Strong |

| Anisole (Ar-O-CH₃) | Asymmetric C-O-C Stretch | 1240 - 1280 | Strong |

| Anisole (Ar-O-CH₃) | Symmetric C-O-C Stretch | 1020 - 1050 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak (multiple bands) |

| Methyl (CH₃) | C-H Stretch | 2850 - 2960 | Medium-Weak |

Computational and Theoretical Chemistry Studies of 3 Iodo 4 Nitroanisole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to analyzing the electronic makeup of 3-iodo-4-nitroanisole. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying molecules of this size. These calculations solve the Schrödinger equation to yield a detailed picture of how electrons are arranged in molecular orbitals (MOs).

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy and spatial distribution of the HOMO indicate regions of the molecule that are electron-rich and likely to act as an electron donor in a reaction. Conversely, the LUMO's characteristics highlight electron-deficient areas susceptible to nucleophilic attack. For this compound, the strong electron-withdrawing nature of the nitro group and the iodine atom significantly lowers the energy of the LUMO, making the aromatic ring highly electrophilic.

DFT calculations can also determine various global chemical reactivity descriptors. analis.com.my These parameters provide quantitative measures of a molecule's stability and reactivity. For instance, a larger HOMO-LUMO energy gap generally implies higher kinetic stability and lower chemical reactivity. analis.com.my

Table 1: Representative Theoretical Electronic Properties Calculated via DFT This table presents typical data obtained from DFT calculations for aryl-alkyne derivatives, illustrating the types of insights gained for molecules like this compound. analis.com.my

| Parameter | Description | Typical Calculated Value |

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals; relates to chemical stability. | 3.7087 eV |

| Chemical Potential (μ) | Represents the escaping tendency of electrons from an equilibrium system. | -3.6111 eV |

| Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. | 1.8544 eV |

| Softness (S) | The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. | 0.2696 eV⁻¹ |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | 3.3920 Debye |

Data adapted from a computational study on 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097) using the B3LYP functional and 6-311+G(d,p) basis set. analis.com.my

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, researchers can identify stable intermediates and the high-energy transition states that connect them. This provides a step-by-step understanding of how reactants are converted into products.

For nitroarenes like this compound, reactions often involve nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. Computational studies can model these processes in detail:

SNAr Reactions : Theoretical calculations can determine the structure and stability of the key Meisenheimer intermediate, an anionic σ-complex formed when a nucleophile attacks the electron-deficient aromatic ring. whiterose.ac.uk The presence of the ortho-iodo and para-nitro groups in this compound provides significant stabilization for this intermediate, facilitating the reaction.

Transition-Metal-Catalyzed Couplings : DFT studies have been crucial in elucidating the mechanisms of reactions like denitrative cross-couplings, where the nitro group is replaced. acs.org For a palladium-catalyzed reaction, calculations can model the key steps: oxidative addition of the Ar–NO₂ bond to the Pd(0) center, transmetalation or nucleophilic attack, and reductive elimination to form the product and regenerate the catalyst. acs.org These studies can reveal the precise geometry of transition states and explain why certain ligands or catalysts are more effective than others. acs.org For example, the conversion of 4-iodoanisole (B42571) to 2-iodo-4-nitroanisole (B188917) has been shown to proceed through complex pathways involving nitrodeiodination and subsequent iodination, with nitrous acid acting as a catalyst in a preliminary nitrosodeiodination step. researchgate.net

Prediction of Reactivity and Selectivity in Organic Transformations

A major strength of computational chemistry is its predictive power. By analyzing the calculated electronic structure of this compound, it is possible to predict its reactivity and the selectivity of its transformations.

The electron-withdrawing nitro group powerfully deactivates the aromatic ring towards electrophilic substitution while strongly activating it for nucleophilic aromatic substitution (SNAr). researchgate.net Computational models can quantify this effect by generating electrostatic potential maps, which visualize electron-rich and electron-poor regions of the molecule. In this compound, the carbon atoms bonded to the iodine and the nitro group, as well as the carbon ortho to the nitro group, are predicted to be the most electrophilic sites and thus the most likely targets for nucleophilic attack.

In the context of metal-catalyzed reactions, computational studies can predict which C-X bond is more likely to undergo oxidative addition. DFT calculations have shown that the choice of catalyst is critical. For instance, studies on similar nitroarenes revealed that a Pd(0) complex with a highly electron-donating ligand like BrettPhos has a higher energy HOMO, which facilitates the charge-transfer interaction with the LUMO of the nitroarene, thereby accelerating the oxidative addition of the Ar–NO₂ bond. acs.org In contrast, a complex with a less donating ligand like PPh₃ may be incapable of promoting the same reaction. acs.org This predictive capability allows for the rational design of experiments, saving time and resources.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the time-dependent behavior and conformational flexibility of molecules. An MD simulation models the movements of atoms over time by solving Newton's equations of motion, revealing the accessible conformations and the energy barriers between them.

For this compound, the primary sources of conformational flexibility are the rotation around the C-O bond of the methoxy (B1213986) group and, to a lesser extent, the C-N bond of the nitro group. MD simulations can explore the molecule's conformational landscape, identifying the most stable (lowest energy) arrangements and the relative populations of different conformers at a given temperature. science.gov

These simulations are particularly valuable for understanding how the molecule's shape influences its interactions with its environment, such as solvent molecules or a catalyst's active site. The conformational preferences can directly impact chemical reactivity and the selectivity of a reaction. For the related molecule 4-nitroanisole (B1192098), for example, broadband microwave spectroscopy combined with theoretical calculations has been used to determine its structure and conformational properties. researchgate.net Such studies reveal how the interplay of steric and electronic effects dictates the molecule's preferred three-dimensional shape.

Applications of 3 Iodo 4 Nitroanisole in Complex Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions as Strategic Tools

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 3-Iodo-4-nitroanisole, possessing a reactive carbon-iodine bond, serves as an excellent electrophilic partner in a variety of these transformations.

The Suzuki-Miyaura coupling, a powerful method for constructing C-C bonds, typically involves the reaction of an organoboron reagent with an organic halide or triflate. nih.gov While traditionally reliant on haloarenes, recent advancements have expanded the scope to include nitroarenes as viable electrophilic partners. This development is significant as nitroarenes are readily accessible through nitration of aromatic compounds, offering a cost-effective and atom-economical alternative to the preparation of haloaromatics. mdpi.com

The catalytic cycle for the Suzuki-Miyaura coupling of nitroarenes is initiated by the oxidative addition of the aryl-nitro bond to a palladium(0) complex. mdpi.com This step, which was once considered a significant challenge, has been made possible through the use of specialized ligand systems, such as the bulky biarylphosphine ligand BrettPhos. mdpi.com While a specific example detailing the Suzuki-Miyaura coupling of this compound is not prevalent in the reviewed literature, the general reactivity of nitroarenes in this reaction suggests its potential as a suitable substrate. The reaction of 4-nitroanisole (B1192098), a related compound, has been studied, and theoretical calculations have shown that the oxidative addition of its C-NO2 bond to a palladium center is a feasible process, particularly with enabling ligands. mdpi.com

Table 1: Key Features of Suzuki-Miyaura Coupling with Nitroarenes

| Feature | Description |

| Electrophile | Nitroarenes (e.g., this compound) |

| Nucleophile | Organoboron reagents (boronic acids, boronic esters) |

| Catalyst | Palladium complexes (e.g., Pd(acac)₂, Pd/BrettPhos) |

| Key Step | Oxidative addition of the Ar-NO₂ bond to Pd(0) |

| Advantages | Readily available starting materials, atom economy |

The Sonogashira coupling is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. youtube.com This reaction has proven to be a valuable tool in the synthesis of a diverse range of compounds, including natural products, pharmaceuticals, and organic materials.

This compound has been successfully utilized as a substrate in Sonogashira coupling reactions. For instance, in the synthesis of 2,3-disubstituted benzo[b]furans, various o-iodoanisoles, including 2-iodo-4-nitroanisole (B188917), are coupled with terminal alkynes. This reaction is typically carried out under mild conditions, using a catalyst system composed of PdCl₂(PPh₃)₂ and CuI in the presence of an amine base such as triethylamine (B128534) (Et₃N). mdpi.com The resulting arylalkynes are key intermediates that can undergo subsequent cyclization to form the desired heterocyclic products. mdpi.com

Table 2: Example of Sonogashira Coupling with a this compound Analogue

| Substrate | Alkyne | Catalyst System | Solvent | Product |

| o-Iodoanisole | Terminal Alkyne | 2 mol % PdCl₂(PPh₃)₂, 1 mol % CuI | Et₃N | 2-(1-Alkynyl)anisole |

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, involving the palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene to create a substituted alkene. wikipedia.org This reaction has broad applicability in organic synthesis. organic-chemistry.org

Recent studies have demonstrated that nitroarenes can serve as coupling partners in Mizoroki-Heck type reactions, a process termed denitrative Mizoroki-Heck reaction. libretexts.org This transformation has been achieved using a Pd/BrettPhos catalyst system, expanding the scope of accessible electrophiles for this important reaction. researchgate.net While direct examples of the Heck reaction with this compound are not explicitly detailed in the surveyed literature, the reactivity of aryl iodides bearing nitro groups in Heck reactions is known. For instance, aryl iodides with electron-withdrawing groups, such as a nitro group, react efficiently with acrylates to yield the corresponding cinnamate (B1238496) derivatives. rsc.org

The Stille coupling is another versatile palladium-catalyzed reaction that forms C-C bonds by coupling an organotin compound with an organic halide or pseudohalide. nih.govwikipedia.org The reaction conditions are generally mild and tolerate a wide variety of functional groups, including nitro groups. jk-sci.com Although specific examples involving this compound in Stille couplings are not readily found in the literature, the general principles of the reaction suggest its feasibility as a substrate. The reactivity of the C-I bond in aryl iodides makes them excellent candidates for the oxidative addition step in the Stille catalytic cycle. wikipedia.org

Synthesis of Biologically Important Heterocyclic Systems (e.g., Benzo[b]furans, Oxadiazoles)

This compound serves as a valuable precursor for the synthesis of various biologically active heterocyclic compounds.

The benzo[b]furan nucleus is a common motif in many natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. rsc.org A powerful strategy for the synthesis of 2,3-disubstituted benzo[b]furans involves a palladium/copper-catalyzed cross-coupling of o-iodoanisoles, such as 2-iodo-4-nitroanisole, with terminal alkynes, followed by an electrophilic cyclization. mdpi.com This Sonogashira coupling step, as previously discussed, generates an o-alkynyl anisole (B1667542) intermediate which then undergoes cyclization upon treatment with an electrophile like iodine (I₂) to afford the benzo[b]furan core. mdpi.com

Oxadiazoles are another class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms that are known to possess diverse biological activities. rsc.org While a direct synthetic route from this compound to an oxadiazole is not explicitly described, the functional groups present on this compound could potentially be transformed into the necessary precursors for oxadiazole synthesis. Common methods for synthesizing 1,3,4-oxadiazoles involve the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. rsc.org The nitro group on the anisole ring could be reduced to an amine, which could then be further functionalized to participate in oxadiazole ring formation.

Contribution to the Formal Synthesis of Natural Products and Bioactive Compounds

The strategic functionalization of this compound makes it a useful building block in the multi-step synthesis of complex natural products and other bioactive molecules. While a complete total synthesis originating directly from this compound is not detailed in the reviewed literature, its role as a versatile intermediate can be inferred from the reactions it undergoes.

The palladium-catalyzed cross-coupling reactions discussed in section 6.1 are fundamental tools in the construction of the carbon skeletons of many natural products. harvard.edu For example, the biaryl linkage formed via a Suzuki-Miyaura coupling or the enyne moiety from a Sonogashira reaction are common structural motifs in bioactive compounds. The ability to introduce various substituents onto the aromatic ring of this compound through these coupling reactions provides access to a wide array of functionalized intermediates that can be further elaborated into complex target molecules.

Furthermore, the synthesis of heterocyclic systems like benzo[b]furans, which are present in numerous natural products, highlights the contribution of this compound to this field. The nitro group can also be a synthetic handle for further transformations, such as reduction to an amine, which can then be used to introduce nitrogen-containing functionalities common in alkaloids and other bioactive compounds. researchgate.netfrontiersin.org

Strategic Intermediate in Pharmaceutical and Agrochemical Lead Discovery

This compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the discovery of new pharmaceutical and agrochemical agents. aromsyn.com Aromatic nitro compounds are a crucial class of molecules in medicinal chemistry, forming the basis for a wide range of drugs. nih.gov The structure of this compound, featuring a nitro group, an iodine atom, and a methoxy (B1213986) group on a benzene (B151609) ring, offers multiple points for chemical modification, making it a versatile building block for creating diverse molecular scaffolds.

The nitro group can be readily reduced to an amine, a key functional group for introducing further complexity and for forming amide bonds, which are prevalent in biologically active compounds. The iodine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds in modern drug discovery. aromsyn.com This dual functionality allows for sequential and site-selective modifications, enabling the construction of intricate molecular architectures.

In agrochemical research, intermediates like this compound are utilized in the preparation of novel pesticides. The strategic placement of substituents on the aromatic ring can be tailored to interact with specific biological targets in pests, leading to the development of new and effective crop protection agents. The synthesis of these complex molecules often relies on the predictable reactivity of intermediates like this compound to build the final active compound.

Table 1: Key Reactions of this compound in Synthesis

| Reaction Type | Functional Group Involved | Potential Application |

|---|---|---|

| Nitro Group Reduction | -NO₂ → -NH₂ | Formation of anilines for amide synthesis |

| Suzuki Coupling | -I | Carbon-Carbon bond formation |

| Heck Coupling | -I | Carbon-Carbon bond formation |

| Sonogashira Coupling | -I | Carbon-Carbon bond formation |

Precursor in Materials Science Applications (e.g., Dye Synthesis)

The chemical structure of this compound also makes it a useful precursor in materials science, particularly in the synthesis of dyes. The core structure is a chromophore that can be elaborated into more complex conjugated systems, which are responsible for the color of organic dyes.

The synthesis of azo dyes, a major class of synthetic colorants, often begins with nitroaromatic compounds. The nitro group of this compound can be reduced to an amino group, forming 3-iodo-4-aminoanisole. This resulting primary aromatic amine can then undergo diazotization (conversion to a diazonium salt), followed by a coupling reaction with an electron-rich aromatic compound (a coupling component) to form an azo dye. The specific color and properties of the resulting dye can be fine-tuned by the choice of the coupling component. researchgate.net

The presence of the iodine and methoxy groups on the dye molecule can further influence its properties, such as its shade, lightfastness, and affinity for different fabrics or materials. These substituents can alter the electronic properties of the conjugated system, thereby shifting the wavelength of maximum absorption. This versatility allows for the targeted design of dyes for specific applications, ranging from textiles to printing inks. researchgate.nettubitak.gov.tr

Utility in C-H Functionalization and Other Advanced Synthetic Methodologies

This compound is a substrate that can be utilized in advanced synthetic methodologies, including C-H functionalization reactions. C-H functionalization is a powerful strategy in organic synthesis that aims to directly convert carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical and efficient way to construct complex molecules.

While the primary reactive sites on this compound are the nitro and iodo groups, the aromatic C-H bonds can also be targeted for functionalization. The electronic nature of the existing substituents directs where new functional groups can be added. The strongly electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but can direct nucleophilic substitution or be used as a directing group in certain transition-metal-catalyzed C-H activation reactions.

Furthermore, the iodine atom itself is a handle for advanced transformations beyond standard cross-coupling. For instance, it can participate in the formation of hypervalent iodine reagents, which are versatile for various functional group transfers. nih.gov The combination of a halogen atom and a nitro group on the same ring provides a platform for sequential, regioselective reactions, allowing for precise control over the synthesis of densely functionalized aromatic compounds. chemrxiv.org

Substrate for Electrocatalytic and Photochemical Studies (e.g., Cyclic Voltammetry)

This compound is a suitable substrate for electrocatalytic and photochemical studies due to the presence of the reducible nitro group. The electrochemical reduction of nitroaromatic compounds is a well-studied process, often investigated using techniques like cyclic voltammetry. acs.org

In cyclic voltammetry, the key event for a nitroaromatic compound like this compound is the initial one-electron reduction of the nitro group to form a nitro radical anion. researchgate.netresearchgate.net This process is typically reversible, and its electrochemical potential provides insight into the electronic properties of the molecule. The stability of this radical anion is a critical factor in the subsequent reaction pathways. It can undergo further reduction or participate in chemical reactions like dimerization. researchgate.net

The potential at which the reduction occurs is influenced by the other substituents on the aromatic ring. The methoxy group (an electron-donating group) and the iodine atom (an electron-withdrawing group with a large size) will modulate the electron density at the nitro group, thereby affecting its reduction potential compared to unsubstituted nitrobenzene. Electrocatalytic methods can be employed to achieve the selective reduction of the nitro group to an amine, often with higher efficiency and selectivity than traditional chemical reducing agents. acs.orgacs.org These studies are fundamental to understanding the reaction mechanisms and can be applied to develop new synthetic electrochemical processes.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of 3-Iodo-4-nitroanisole, and how are they applied?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For this compound, -NMR can identify methoxy (-OCH) protons (δ ~3.8–4.0 ppm) and aromatic protons adjacent to electron-withdrawing groups (e.g., nitro and iodine). -NMR resolves iodine’s deshielding effects on aromatic carbons. Gas Liquid Chromatography (GLC) and melting point analysis further verify purity (>99%) and consistency with literature values (e.g., CAS 446-38-8) .

Q. How is this compound synthesized, and what precursors are typically used?

- Methodological Answer : A common route involves nitrodeiodination of polyiodinated precursors. For example, 2,4,6-Triiodo-3,5-dimethylanisole can undergo nitrodeiodination in nitro methane with nitric acid at 60°C, yielding 2,6-Diiodo-3,5-dimethyl-4-nitroanisole as an intermediate. Subsequent regioselective deiodination or substitution reactions introduce the iodine and nitro groups in the desired positions .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential release of toxic vapors (e.g., iodine or nitro compounds). Waste must be segregated and disposed via certified hazardous waste services. Refer to Safety Data Sheets (SDS) for GHS hazards (e.g., H315, H319) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of nitrodeiodination in synthesizing this compound?

- Methodological Answer : Nitrodeiodination efficiency depends on solvent polarity, temperature, and acid strength. In nitro methane with 90% HNO at 60°C, steric and electronic factors favor substitution at less hindered positions. Kinetic studies (via GLC or HPLC) can track isomer ratios (e.g., para vs. ortho products) to optimize yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.